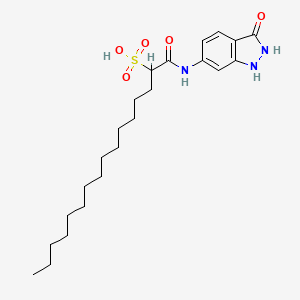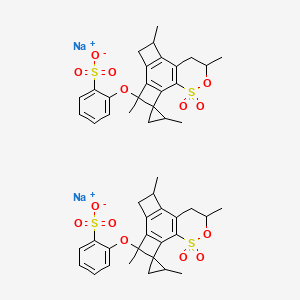
1,2-Anhydro-6-bromo-6-deoxygalactitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Anhydro-6-bromo-6-deoxygalactitol: is a synthetic organic compound that belongs to the class of epoxides It is derived from galactitol, a sugar alcohol, by introducing a bromine atom and forming an anhydro bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Anhydro-6-bromo-6-deoxygalactitol can be synthesized through a multi-step process starting from galactitol. The primary steps involve:
Bromination: Galactitol is treated with a brominating agent, such as hydrobromic acid, to introduce the bromine atom at the 6th position.
Formation of Anhydro Bridge: The brominated intermediate undergoes a cyclization reaction to form the anhydro bridge, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-Anhydro-6-bromo-6-deoxygalactitol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or aldehydes.
Reduction Products: Compounds with reduced functional groups, such as alcohols.
Scientific Research Applications
1,2-Anhydro-6-bromo-6-deoxygalactitol has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential antitumor and anticancer properties.
Biological Research: The compound is used to investigate the effects of epoxides on biological systems and their potential as enzyme inhibitors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,2-anhydro-6-bromo-6-deoxygalactitol involves its interaction with biological molecules. The epoxide ring can react with nucleophilic sites in proteins and DNA, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or interference with DNA replication, contributing to its antitumor effects .
Comparison with Similar Compounds
Dibromomannitol (DBM): Another brominated sugar alcohol with antitumor properties.
Dibromodulcitol (DBD): A stereoisomer of DBM with similar biological activities.
Dianhydrogalactitol (DAG): A diepoxide derivative with notable anticancer activity.
Uniqueness: 1,2-Anhydro-6-bromo-6-deoxygalactitol is unique due to its specific structure, which combines an epoxide ring with a bromine atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-bromo-1-(oxiran-2-yl)butane-1,2,3-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO4/c7-1-3(8)5(9)6(10)4-2-11-4/h3-6,8-10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXMHDKJKIQMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C(C(CBr)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83349-35-3 |
Source


|
| Record name | Galactitol, 1,2-anhydro-6-bromo-6-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083349353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
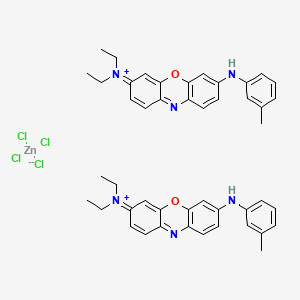
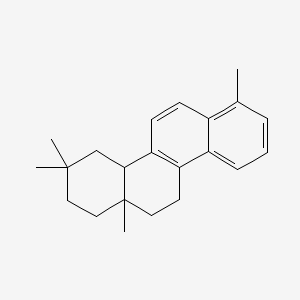
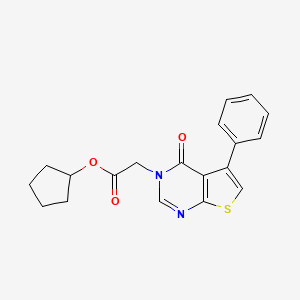
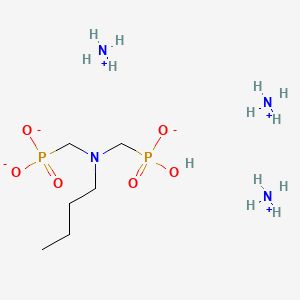


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)


![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
